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molecular formula C7H11F3N2O2 B8552073 2,2,2-trifluoro-N-(morpholin-2-ylmethyl)acetamide

2,2,2-trifluoro-N-(morpholin-2-ylmethyl)acetamide

Cat. No. B8552073
M. Wt: 212.17 g/mol
InChI Key: WFYCETWFALRRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560548B2

Procedure details

To a stirred solution of morpholin-2-ylmethylamine (3.1 g) in methanol (70 ml) under nitrogen was added an ethereal solution of ethyl-α,α,α-trifluoroacetate (5 ml in 20 ml ether) which had been washed with saturated aqueous sodium bicarbonate, water and brine, and dried. The mixture was stirred for 30 min at 22° C. before removal of all volatiles in vacuo. The residue was dissolved in methanol (10 ml) and the volatiles again removed in vacuo to give the title compound as a white crunchy foam (4.9 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH:3]([CH2:7][NH2:8])[CH2:2]1.C([O:11][C:12](=O)[C:13]([F:16])([F:15])[F:14])C>CO>[F:14][C:13]([F:16])([F:15])[C:12]([NH:8][CH2:7][CH:3]1[O:4][CH2:5][CH2:6][NH:1][CH2:2]1)=[O:11]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
N1CC(OCC1)CN
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 22° C. before removal of all volatiles in vacuo
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
had been washed with saturated aqueous sodium bicarbonate, water and brine
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (10 ml)
CUSTOM
Type
CUSTOM
Details
the volatiles again removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(=O)NCC1CNCCO1)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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